(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane
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Overview
Description
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C11H12ClFSi and a molecular weight of 226.7532 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with chloro and fluoro groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylethynyl moiety can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Pharmaceutical Research: It is utilized in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl moiety by the trimethylsilyl group, which facilitates nucleophilic attack or coupling reactions. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar compounds to (4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane include:
- (4-Bromo-3-fluoro-phenylethynyl)-trimethyl-silane
- (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane
- (4-Chloro-3-fluoro-phenylethynyl)-triethyl-silane
These compounds share similar structural features but differ in the substituents on the phenylethynyl moiety or the silyl group. The unique combination of chloro and fluoro substituents in this compound provides distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C11H12ClFSi |
---|---|
Molecular Weight |
226.75 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 |
InChI Key |
FHDIHDDKMQTIFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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